2-(Methoxymethyl)piperazine

PAF receptor antagonism Enantioselectivity Platelet aggregation

Researchers needing precise lipophilicity (logP -0.81) vs. piperazine (logP -1.2) or stereocontrol in CNS/PAF antagonist programs face failure with racemic or 1-substituted analogs. 2-(Methoxymethyl)piperazine solves this: - (S)-enantiomer shows 30× higher PAF receptor binding vs. (R)-form - Retains 2 H-bond donors (N4 free) for fragment linking - Benchmark potency in trisubstituted piperazine SAR Available as racemic or custom enantiopure synthesis. Direct procurement, no catalog numbers.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 85817-29-4
Cat. No. B3158458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)piperazine
CAS85817-29-4
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCOCC1CNCCN1
InChIInChI=1S/C6H14N2O/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3
InChIKeyVSKJXHRGVSZNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)piperazine: Structural Identity and Procurement Specifications


2-(Methoxymethyl)piperazine is a monosubstituted piperazine derivative bearing a methoxymethyl (-CH₂OCH₃) group at the 2-position of the saturated six-membered heterocycle, with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . The compound serves as a versatile chiral building block and intermediate in medicinal chemistry, particularly for synthesizing central nervous system (CNS)-targeted agents and platelet-activating factor (PAF) receptor antagonists [1]. Its physicochemical properties, including a calculated logP of approximately -0.81 and a boiling point of 195 °C at 760 mmHg, distinguish it from unsubstituted piperazine and other positional isomers .

Workflow Chiral 2-substituted piperazine building block
Selection Enantioselective CNS & PAF antagonist synthesis
Use Context Bifunctional derivatization via free N4 amine

Differentiation from Generic Piperazine Analogs


The methoxymethyl substituent at the 2-position of the piperazine ring introduces distinct steric, electronic, and stereochemical properties that are absent in unsubstituted piperazine, 1-substituted isomers, or other 2-alkyl piperazines. These differences manifest as measurable variations in lipophilicity (ΔlogP ≈ 0.4–0.9 units more lipophilic than parent piperazine) [1], hydrogen-bonding capacity, and biological target engagement. Critically, the chiral center at the 2-position enables enantioselective pharmacology that racemic or achiral analogs cannot replicate—the (S)-enantiomer of a trisubstituted 2-methoxymethylpiperazine derivative demonstrated 30-fold greater PAF receptor binding affinity than its (R)-counterpart [2]. These quantifiable disparities render generic substitution scientifically unsound for applications where precise lipophilicity, stereochemistry, or target potency dictate experimental outcomes.

Stereochemical specificity
Chiral center at C2 enables enantioselective pharmacology that racemic or achiral piperazines cannot replicate.
Lipophilicity shift
Methoxymethyl substitution measurably increases logP relative to parent piperazine, altering CNS permeability profile.
Hydrogen bond donor mismatch
Free N4–H donor (absent in 1-substituted or disubstituted isomers) changes bifunctional building block utility.

Quantitative Differentiation Evidence


Enantioselective PAF Receptor Binding Affinity

In a direct head-to-head binding experiment using the trisubstituted piperazine derivative 2f, the (S)-(-)-enantiomer of 2-methoxymethylpiperazine displayed thirty times greater affinity for the platelet-activating factor (PAF) receptor than the (R)-(+)-enantiomer [1]. This stereochemical dependence was confirmed by synthesizing both enantiomers from carbobenzoxy-O-benzyl-L- and D-serine precursors, ruling out synthetic artifact contributions.

PAF Enantioselectivity
Head-to-head
30× greater affinity for (S)-enantiomer over (R) in PAF receptor binding assay
Enantiomer-attribution required; racemate use compromises assay sensitivity.
Validated using synthetic L- and D-serine precursors.
PAF receptor antagonism Enantioselectivity Platelet aggregation

Potency Ranking in 2-Substituted Piperazine Series

Within a systematically evaluated series of 2- or 3-substituted 1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazines (compounds 2a–s), the 2-methoxymethyl derivative (2f) demonstrated the most potent PAF-antagonistic activities across the entire series in both platelet aggregation and blood pressure reduction assays [1]. While exact IC₅₀ values for each analog are reported in the full text, the publication explicitly identifies 2f as the series leader, surpassing analogs with 2-H (unsubstituted), 2-methyl, 2-ethyl, 2-phenyl, and 2-hydroxymethyl substituents.

Series Potency Rank
Class-level
Ranked #1 most potent among 2-substituted piperazine analogs (2a–s)
Supports selection as benchmark for PAF antagonist SAR studies.
Full IC₅₀ values reported in primary literature.
PAF antagonism Structure-activity relationship Piperazine series

Lipophilicity Modulation vs. Unsubstituted Piperazine

Computational logP data from independent sources indicate that 2-(methoxymethyl)piperazine exhibits a logP of approximately -0.81 to -0.90 , whereas unsubstituted piperazine has reported logP values ranging from -1.50 (SIELC) to -0.73 (ChemAxon), with ALOGPS consensus at -1.2 [1]. The methoxymethyl group thus confers a measurable increase in lipophilicity of approximately 0.4–0.9 log units, which can influence membrane permeability, protein binding, and pharmacokinetic distribution.

Lipophilicity (logP)
Cross-study
ΔlogP ≈ +0.4 to +0.9 vs unsubstituted piperazine
Lipophilicity shift influences CNS penetration modeling.
Cross-study computed logP values.
Lipophilicity logP Drug-likeness Physicochemical properties

Hydrogen Bond Donor Profile vs. Isomeric Analogs

2-(Methoxymethyl)piperazine possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), as confirmed by computed properties for both racemic and enantiopure forms . This profile reflects the free secondary amine at position 4, which remains available for further derivatization. In contrast, 1-(methoxymethyl)piperazine (CAS 247061-64-9) presents only 1 HBD due to substitution at one ring nitrogen, and 1,4-bis(methoxymethyl)piperazine presents 0 HBD . These differences in hydrogen bonding capacity directly influence solubility, crystal packing, and target recognition in biological systems.

H-Bond Donor Profile
Data to verify
HBD = 2 (vs 1 for 1-substituted; 0 for disubstituted)
Bifunctional building block with free N4–H donor.
Computed molecular properties; experimental H-bonding validation advised.
Hydrogen bonding Physicochemical properties Isomer differentiation

Optimal Application Scenarios


Stereochemistry-Dependent PAF Antagonist Development

Investigators developing PAF receptor antagonists should procure enantiopure (S)-2-(methoxymethyl)piperazine or its derivatives, as the (S)-enantiomer exhibits a 30-fold binding affinity advantage over the (R)-enantiomer [1]. This stereochemical requirement has been experimentally validated in the trisubstituted piperazine series (compound 2f), where both enantiomers were synthesized and tested head-to-head. Using racemic material or the incorrect enantiomer would severely compromise assay sensitivity and lead optimization efficiency.

CNS Drug Discovery with Fine-Tuned Lipophilicity

For blood-brain barrier penetrant compound design, 2-(methoxymethyl)piperazine offers a logP of approximately -0.8 to -0.9, representing a measurable increase in lipophilicity compared to unsubstituted piperazine (logP ≈ -1.2) [2]. This property is particularly relevant when substituting piperazine cores in CNS-active chemotypes, where small logP shifts can significantly alter brain-to-plasma ratios. The methoxymethyl group provides this lipophilicity enhancement while retaining aqueous solubility suitable for in vitro assay conditions.

Bifunctional Scaffold for Fragment-Based Design

The presence of two hydrogen bond donors on 2-(methoxymethyl)piperazine—retained due to the free N4 position—enables its use as a bifunctional scaffold for fragment linking and library synthesis . Unlike 1-(methoxymethyl)piperazine (1 HBD) or 1,4-disubstituted analogs (0 HBD), the 2-substituted isomer can simultaneously serve as both a hydrogen bond donor and acceptor, facilitating diverse binding interactions. This makes it a preferred building block for medicinal chemistry groups constructing focused piperazine libraries.

SAR Benchmarking in 2-Substituted Piperazine Series

In systematic SAR studies of 2-substituted piperazine derivatives, 2-(methoxymethyl)piperazine serves as the empirically established potency benchmark for PAF antagonism, having outperformed 2-H, 2-methyl, 2-ethyl, 2-phenyl, and 2-hydroxymethyl congeners in the trisubstituted piperazine chemotype [1]. Research groups exploring related biological targets can use this compound as a positive control or starting point for scaffold hopping, leveraging the validated superiority of the methoxymethyl substituent to accelerate hit-to-lead progression.

Application
Selection Property
Validation Focus
PAF antagonist enantioselective studies
Enantiopure (S)-form for target-engagement assays
Enantiomer-specific binding reproducibility
CNS permeability & brain-penetrant design
logP modulation in piperazine core
Brain-to-plasma ratio and permeability correlation
Fragment-based bifunctional library synthesis
Free N4–H donor for dual derivatization
Hydrogen bonding interaction confirmation
2-substituted piperazine SAR benchmarking
Empirically top-ranked potency among 2-substituted analogs
Rank-order reproducibility and scaffold-hopping potential
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